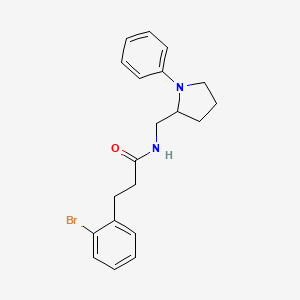
3-(2-bromophenyl)-N-((1-phenylpyrrolidin-2-yl)methyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-bromophenyl)-N-((1-phenylpyrrolidin-2-yl)methyl)propanamide is a chemical compound that belongs to the class of amides. It is commonly known as Bromadol or BDPC. The compound has gained significant attention in the scientific community due to its potential as a painkiller.
Wirkmechanismus
The exact mechanism of action of 3-(2-bromophenyl)-N-((1-phenylpyrrolidin-2-yl)methyl)propanamide is not fully understood. However, it is believed to work by binding to the mu-opioid receptor in the brain, which is responsible for the perception of pain. This binding leads to the activation of the receptor, which in turn leads to the inhibition of pain signals.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(2-bromophenyl)-N-((1-phenylpyrrolidin-2-yl)methyl)propanamide include the inhibition of pain signals, sedation, and euphoria. The compound has also been found to have potential in the treatment of drug addiction and depression.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-(2-bromophenyl)-N-((1-phenylpyrrolidin-2-yl)methyl)propanamide in lab experiments include its high potency and effectiveness in reducing pain. However, the compound has several limitations, including its potential for addiction and overdose.
Zukünftige Richtungen
There are several future directions for the study of 3-(2-bromophenyl)-N-((1-phenylpyrrolidin-2-yl)methyl)propanamide. One direction is to investigate the compound's potential in the treatment of drug addiction and depression. Another direction is to explore the potential of the compound in the development of new painkillers that are more effective and have fewer side effects. Additionally, further studies are needed to fully understand the compound's mechanism of action and its potential for addiction and overdose.
Conclusion:
In conclusion, 3-(2-bromophenyl)-N-((1-phenylpyrrolidin-2-yl)methyl)propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential as a painkiller. The compound has been found to be highly effective in reducing pain, even in cases where traditional painkillers have failed. Additionally, the compound has potential in the treatment of drug addiction and depression. However, further studies are needed to fully understand the compound's mechanism of action and its potential for addiction and overdose.
Synthesemethoden
The synthesis method of 3-(2-bromophenyl)-N-((1-phenylpyrrolidin-2-yl)methyl)propanamide involves the reaction of 2-bromobenzoyl chloride with N-phenyl-2-pyrrolidinylmethanamine in the presence of a base. The reaction leads to the formation of 3-(2-bromophenyl)-N-((1-phenylpyrrolidin-2-yl)methyl)propanamide as a white solid.
Wissenschaftliche Forschungsanwendungen
3-(2-bromophenyl)-N-((1-phenylpyrrolidin-2-yl)methyl)propanamide has been extensively studied for its potential as a painkiller. The compound has been found to be highly effective in reducing pain, even in cases where traditional painkillers have failed. Additionally, the compound has been found to have potential in the treatment of drug addiction and depression.
Eigenschaften
IUPAC Name |
3-(2-bromophenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BrN2O/c21-19-11-5-4-7-16(19)12-13-20(24)22-15-18-10-6-14-23(18)17-8-2-1-3-9-17/h1-5,7-9,11,18H,6,10,12-15H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOWHJLWVJFEKQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=CC=CC=C2)CNC(=O)CCC3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-bromophenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-Ethyl-N-[2-[4-(methylsulfanylmethyl)piperidin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2582456.png)

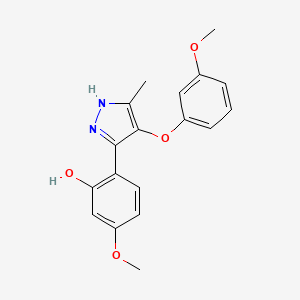
![(4-(6-(Benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2582460.png)
![2-[(2-Furylmethyl)amino]-4-phenyl-5-pyrimidinecarboxylic acid](/img/structure/B2582461.png)
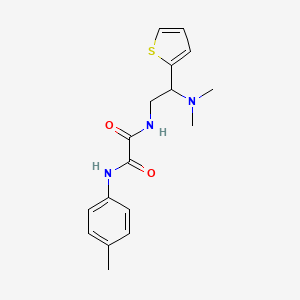
![N-(4-fluorophenyl)-3-oxo-3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxamide](/img/structure/B2582463.png)
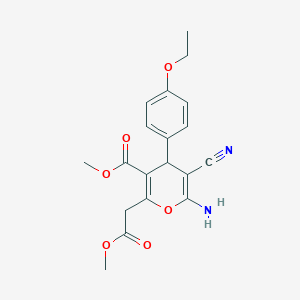
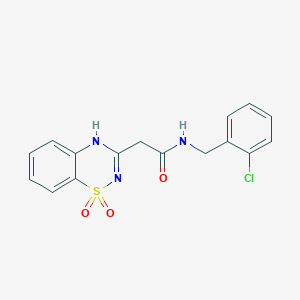
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2582468.png)
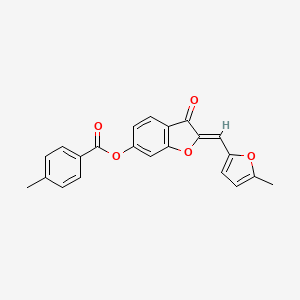

![N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-1H-indole-2-carboxamide](/img/structure/B2582473.png)
